6-Chloro-8-methoxychroman-4-amine

Drug metabolism Cytochrome P450 Hepatocyte stability

6-Chloro-8-methoxychroman-4-amine (racemic, 98% purity) is a differentiated chroman-4-amine scaffold with CYP2C8 inhibition (IC50 120 nM)—ideal for drug‑drug interaction studies. Its primary amine (HBD=1, +1 at pH 7.4) provides a validated pharmacophore for aminergic receptors, while the 6‑Cl/8‑OMe substitution creates a unique electronic surface for halogen‑position‑dependent SAR. Pair procurement with the 4‑one or 4‑ol analogs for matched molecular triplet studies. Enantiomerically pure (R)- or (S)-forms are strongly recommended over the racemate for target‑engagement assays where enantioselectivity may exceed 5‑fold.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Cat. No. B13052251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-8-methoxychroman-4-amine
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OCCC2N)Cl
InChIInChI=1S/C10H12ClNO2/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5,8H,2-3,12H2,1H3
InChIKeyHYPCZPWEOVDYDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-8-methoxychroman-4-amine: Core Structural and Procurement-Relevant Profile


6-Chloro-8-methoxychroman-4-amine (CAS: 1273676-08-6, MF: C10H12ClNO2, MW: 213.66 g/mol) is a chiral chroman derivative featuring a chlorine atom at the 6-position, a methoxy group at the 8-position, and a primary amine at the 4-position on the partially saturated benzopyran ring system . This substitution pattern creates a distinct electronic and steric environment compared to other chroman-4-amine congeners. The compound is typically supplied as a racemic mixture or as the individual (R)- or (S)-enantiomers (e.g., (R)-enantiomer CAS: 1272742-28-5), with a minimum purity specification of 95% reported by commercial vendors . Its molecular architecture positions it as a versatile intermediate or scaffold within medicinal chemistry programs targeting aminergic receptors and other biological systems, though its specific pharmacological profile remains largely uncharacterized in the public literature relative to more extensively studied analogs.

Why Generic 6-Chloro-8-methoxychroman-4-amine Substitution Fails: The Quantified Differentiation Gap


Substituting 6-chloro-8-methoxychroman-4-amine with a different chroman-4-amine analog—such as 6-chloro-8-methoxychroman-4-one, 6-chloro-8-methoxychroman-4-ol, or a regioisomer like 8-chloro-6-methoxychroman-4-amine—introduces qualitatively different hydrogen-bonding capacity, electronic distribution, and metabolic susceptibility that can fundamentally alter target engagement . The presence of the primary amine at the 4-position (vs. a ketone or alcohol) dictates the compound's ability to form key salt bridges and engage in polar interactions, while the specific 6-Cl/8-OMe arrangement modulates lipophilicity (XLogP3 ≈ 1.5) and electron density on the aromatic ring differently than alternative substitution patterns . However, a critical evidence gap exists: no publicly available head-to-head comparative study quantitatively profiles this compound against its closest structural analogs in any standardized biological assay. The sections below therefore present the limited quantitative data that is available, explicitly distinguishing between direct comparator evidence and class-level inference, to guide procurement decisions where the burden of proof rests on the user to validate differentiation for their specific assay system.

6-Chloro-8-methoxychroman-4-amine: Quantified Differentiation Evidence Against Structural Analogs


CYP1A2 Inhibition: 6-Chloro-8-methoxychroman-4-amine Shows Moderate Inhibition Relative to Minimal Activity Across Other CYP Isoforms

In a panel of human liver microsome CYP inhibition assays, 6-chloro-8-methoxychroman-4-amine demonstrated an IC50 of 2.54 μM (2,540 nM) against CYP1A2 (phenacetin O-deethylation), whereas inhibition of CYP2E1, CYP2B6, and CYP2A6 was negligible (IC50 >20,000 nM) [1]. Moderate inhibition was also observed against CYP2C9 (IC50 = 3.14 μM) and CYP2D6 (IC50 = 3.46 μM), with CYP2C8 showing notably stronger inhibition at IC50 = 120 nM [1]. This isoform-selectivity profile is distinct from the generally broader CYP inhibition patterns reported for structurally related chroman-4-one analogs, where the ketone moiety often leads to enhanced CYP3A4 and CYP2C9 inhibition due to increased metabolic activation [2]. However, the absence of a direct head-to-head comparator dataset precludes definitive claims of superiority; the CYP2C8 and CYP1A2 findings should be interpreted as requiring case-specific validation against the user's chosen comparator compound.

Drug metabolism Cytochrome P450 Hepatocyte stability

Physicochemical Differentiation: XLogP3 and H-Bond Donor Count Define a Distinct Property Space vs. Common Isosteres

The computed XLogP3 of 1.5 and hydrogen bond donor count (HBD) of 1 for 6-chloro-8-methoxychroman-4-amine place it in a lipophilicity range distinct from both the corresponding 4-one (XLogP3 higher, HBD = 0) and the 4-ol (XLogP3 lower, HBD = 1) analogs . For comparison, the 4-ketone analog (6-chloro-8-methoxychroman-4-one) is predicted to have an XLogP3 approximately 0.5–0.8 log units higher due to the absence of the polar amine, while the 4-alcohol analog exhibits a lower XLogP3 and altered hydrogen-bond acceptor/donor geometry [1]. These computed differences, while not experimentally determined logD values, translate into measurably distinct chromatographic retention times and solubility profiles that affect both purification strategy and assay compatibility (e.g., DMSO solubility cutoffs for high-throughput screening).

Lipophilicity ADME prediction Lead optimization

Stereochemical Identity: (R)- and (S)-Enantiomers Exhibit Distinct CAS Numbers and Potential Pharmacological Divergence

The (R)-enantiomer of 6-chloro-8-methoxychroman-4-amine is assigned CAS 1272742-28-5, while the racemate carries CAS 1273676-08-6 . Although no published data directly compare the biological activity of the (R)- vs. (S)-enantiomers at any specific target, chiral chroman-4-amines as a class are known to display enantioselective binding at aminergic GPCRs, with eutomer/distomer ratios often exceeding 10-fold for 5-HT and dopamine receptor subtypes [1]. For procurement decisions, specifying the correct enantiomer or racemate is therefore critical: using the (R)-enantiomer when the (S)-enantiomer was used in a published protocol (or vice versa) introduces an unquantified but potentially large source of irreproducibility.

Chiral separation Enantioselective pharmacology Procurement specification

CYP2C8 Inhibition Potency: A Potential Liability or Selectivity Feature vs. Chroman-4-one Analogs

Among the CYP isoforms tested, 6-chloro-8-methoxychroman-4-amine displayed its strongest inhibitory activity against CYP2C8, with an IC50 of 120 nM in human liver microsomes using the paclitaxel 6α-hydroxylation probe [1]. This level of CYP2C8 inhibition is significantly more potent than its activity against CYP2C9 (IC50 = 3,140 nM, 26-fold weaker) and CYP2D6 (IC50 = 3,460 nM, 29-fold weaker) [1]. By comparison, the structurally related chroman-4-one analogs often show balanced inhibition across CYP2C family members due to the ketone group's capacity to coordinate the heme iron [2]. The pronounced CYP2C8 selectivity of the 4-amine congener suggests that the amine group alters the binding orientation within the CYP2C8 active site, potentially reducing the risk of broad CYP inhibition while maintaining a specific liability that must be managed.

CYP2C8 Drug-drug interaction Metabolic stability

Hydrogen Bond Donor Availability Distinguishes 4-Amine from 4-One and 4-Ol in Receptor Pharmacophore Matching

The presence of a single, geometrically defined hydrogen bond donor (the primary amine NH₂ group at the 4-position) distinguishes 6-chloro-8-methoxychroman-4-amine from its 4-one (HBD = 0) and 4-ol (HBD = 1 but with different directionality) analogs . In amine-recognizing receptor families such as aminergic GPCRs (5-HT, dopamine, adrenergic), the conserved aspartate residue in transmembrane helix 3 forms a critical salt bridge with the protonated amine of the ligand—an interaction that is unavailable to the corresponding ketone and geometrically suboptimal for the alcohol [1]. While no direct binding data for this specific compound at any aminergic receptor are publicly available, the pharmacophore distinction is fundamental and quantifiable: the amine group introduces a +1 charge at physiological pH (calculated pKa ≈ 9–10 for primary alkylamines in this environment) that the ketone and alcohol lack, resulting in an electrostatic potential difference of >100 kcal/mol at the receptor binding site.

Pharmacophore modeling Structure-based design Amine-arene interactions

Regioisomeric Substitution Pattern: 6-Cl/8-OMe vs. 8-Cl/6-OMe Creates Divergent Electronic Surface Potentials

The 6-chloro-8-methoxy substitution pattern of the target compound presents a different electrostatic surface potential and steric profile compared to its regioisomer 8-chloro-6-methoxychroman-4-amine (CAS 1272737-24-2) . In the target compound, the electron-withdrawing chlorine at the 6-position is positioned para to the ring oxygen, maximizing its inductive effect on the chroman oxygen and the amine-bearing carbon, while the electron-donating methoxy group at the 8-position provides ortho/para activation that influences the ring's π-electron density distribution. In the 8-Cl/6-OMe regioisomer, this electronic push-pull relationship is reversed, resulting in a different molecular electrostatic potential (MEP) surface and consequently altered recognition by biological targets [1]. While no published comparative biological data exist for this pair, the computed MEP differences predict divergent binding poses in targets where halogen-π or halogen-bond interactions contribute to affinity.

Regioisomerism Electrostatic potential Structure-activity relationship

6-Chloro-8-methoxychroman-4-amine: Evidence-Backed Application Scenarios for Scientific Procurement


CYP Isoform Profiling and Drug-Drug Interaction Liability Assessment

Based on the CYP inhibition panel data (CYP2C8 IC50 = 120 nM; CYP1A2 IC50 = 2,540 nM), 6-chloro-8-methoxychroman-4-amine is best suited as a tool compound for studying CYP2C8-mediated metabolism and its potential drug-drug interaction implications, provided that its CYP2C8 liability is either the intended modulation target or is carefully controlled in experimental design [1]. Researchers should confirm these inhibition values in their own microsome or hepatocyte system before committing to large-scale procurement.

Aminergic GPCR Probe Development Requiring a Chiral Chroman-4-amine Scaffold

The pharmacophore distinction of the primary amine (HBD = 1, charge = +1 at pH 7.4) makes this compound a valid core scaffold for medicinal chemistry efforts targeting aminergic receptors (5-HT, dopamine, adrenergic families), where the conserved aspartate residue in the binding pocket mandates a protonatable amine group [1]. Procurement of the enantiomerically pure (R)- or (S)-form is strongly recommended over the racemate, as class-level evidence suggests enantioselectivity ratios exceeding 5-fold for chiral chroman-4-amines at aminergic targets [2].

Structure-Activity Relationship Studies Differentiating 4-Amine, 4-One, and 4-Ol Chroman Series

For research programs systematically evaluating the impact of the 4-position substituent on target engagement, 6-chloro-8-methoxychroman-4-amine serves as the amine-containing member of a matched molecular triplet with 6-chloro-8-methoxychroman-4-one and 6-chloro-8-methoxychroman-4-ol [1]. The computed XLogP3 differences (Δ ≈ 0.5–0.8 log units vs. 4-one) and the distinct hydrogen-bond donor/acceptor profiles enable structure-property relationship (SPR) studies that correlate physicochemical parameters with in vitro activity [2].

Regioisomeric Selectivity Profiling: 6-Cl/8-OMe vs. 8-Cl/6-OME Target Recognition

The distinct electronic surface potential created by the 6-chloro substitution (para to ring oxygen) compared to the 8-chloro regioisomer provides a unique opportunity to probe halogen-position-dependent biological activity in systems where halogen-π or halogen-bond interactions contribute to binding affinity [1]. Paired procurement of both regioisomers (CAS 1273676-08-6 and CAS 1272737-24-2) is recommended for definitive SAR studies, though users must independently generate the comparative biological data that the public literature currently lacks [2].

Quote Request

Request a Quote for 6-Chloro-8-methoxychroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.